![molecular formula C10H12N2O2 B1624532 N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 91842-95-4](/img/structure/B1624532.png)
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Overview
Description
“N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide” is a compound with the CAS Number: 91842-95-4 . It has a molecular weight of 192.22 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been studied . The introduction of substituents at the 2 position of the 1,4-benzoxazine ring increased the antagonistic activities .Molecular Structure Analysis
The IUPAC name for this compound is N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide . The InChI code is 1S/C10H12N2O2/c1-11-10(13)9-6-12-7-4-2-3-5-8(7)14-9/h2-5,9,12H,6H2,1H3,(H,11,13) .Chemical Reactions Analysis
The reactions of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective compared to the acylation with other studied propanoyl chlorides .Physical And Chemical Properties Analysis
The compound has a melting point of 112-113 degrees Celsius . The compound is stable at room temperature .Scientific Research Applications
Serotonin-3 (5-HT3) Receptor Antagonism
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives have been studied for their potential as serotonin-3 (5-HT3) receptor antagonists. The design and synthesis of these derivatives, specifically focusing on their binding affinity to 5-HT3 receptors, has been a significant area of research. For instance, Kuroita, Sakamori, and Kawakita (2010) synthesized and evaluated several 3-substituted 5-chloro-2-methoxybenzamides, leading to the discovery of compounds with potent 5-HT3 receptor antagonistic activity (Kuroita, T., Sakamori, M., & Kawakita, T., 2010).
Microwave-Catalyzed Synthesis
The microwave-catalyzed synthesis of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives has been explored for its efficiency and eco-friendliness. Dabholkar and Gavande (2003) reported a rapid and efficient method for synthesizing substituted pyrazol-5-ones using N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives under microwave irradiation, enhancing reaction rates and yields compared to conventional methods (Dabholkar, V., & Gavande, R. P., 2003).
Antimicrobial and Antioxidant Properties
Research into the antimicrobial and antioxidant properties of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives has yielded promising results. Sonia, Thachil, Parameswaran, and Kochupappy (2013) synthesized benzoxazinyl pyrazolone arylidenes with potent antimicrobial and antioxidant activities, starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate (Sonia, G., Thachil, K. K., Parameswaran, M., & Kochupappy, R. T., 2013).
Innovative Synthesis Methods
Innovative synthesis methods for N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives have been developed to improve efficiency and yield. For example, 詹淑婷 (2012) utilized 2-aminophenol as a starting material in a one-pot reaction to produce various 3,4-dihydro-2H-benzo[1,4]oxazines, representing a new synthesis method for these compounds (詹淑婷, 2012).
Applications Beyond Monomers for Polybenzoxazines
Apart from being used as monomers for polybenzoxazines, N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives have shown potential in other applications. Wattanathana, Veranitisagul, Koonsaeng, and Laobuthee (2017) explored the use of these compounds as luminescent materials, ligands for cations, and reducing agents for precious metal ions (Wattanathana, W., Veranitisagul, C., Koonsaeng, N., & Laobuthee, A., 2017).
Mechanism of Action
In a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2, 4-trimethyl-2H-1,4-benzoxazine-8-carboxamide showed the highest affinity for 5-HT3 receptors . It also showed a long-lasting 5-HT3 receptor antagonistic activity .
properties
IUPAC Name |
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-10(13)9-6-12-7-4-2-3-5-8(7)14-9/h2-5,9,12H,6H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXGPQDQIXIIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442391 | |
Record name | N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
CAS RN |
91842-95-4 | |
Record name | N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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